molecular formula C18H22BrClFNO2 B4228336 N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride

Cat. No. B4228336
M. Wt: 418.7 g/mol
InChI Key: DKXZWAHSDJTJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride is a chemical compound that has been of great interest in scientific research. This compound is commonly referred to as 4-Br-3,5-DMPEA-F and is a member of the phenethylamine family. It has been studied for its potential use in various scientific fields, including medicinal chemistry and neuroscience.

Mechanism of Action

The precise mechanism of action of 4-Br-3,5-DMPEA-F is not fully understood. However, it is believed to act as a partial agonist at the serotonin 2A receptor and a full agonist at the trace amine-associated receptor 1. This may result in the modulation of various neurotransmitter systems in the brain, leading to changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 4-Br-3,5-DMPEA-F can have a range of effects on the body. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its mood-enhancing effects. It has also been shown to increase heart rate and blood pressure, indicating that it may have cardiovascular effects as well.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Br-3,5-DMPEA-F in laboratory experiments is its specificity for certain receptors in the brain. This allows researchers to investigate the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 4-Br-3,5-DMPEA-F. One area of interest is its potential use in the development of new treatments for mood disorders, such as depression and anxiety. Another area of interest is its potential use in the study of the trace amine-associated receptor 1 and its role in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.

Scientific Research Applications

4-Br-3,5-DMPEA-F has been studied for its potential use as a research tool in various scientific fields. It has been shown to have affinity for several receptors in the brain, including the serotonin 2A receptor and the trace amine-associated receptor 1. This has led to its use in studies investigating the role of these receptors in various physiological processes, including mood regulation and sensory perception.

properties

IUPAC Name

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrFNO2.ClH/c1-3-23-18-16(19)10-14(11-17(18)22-2)12-21-9-8-13-4-6-15(20)7-5-13;/h4-7,10-11,21H,3,8-9,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXZWAHSDJTJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNCCC2=CC=C(C=C2)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride
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N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride
Reactant of Route 3
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride
Reactant of Route 4
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N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride
Reactant of Route 5
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N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride
Reactant of Route 6
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride

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